Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid: is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules. The presence of the methyl group at the 5-position and the carboxylic acid group at the 2-position contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Resolution: The chiral centers at the 2 and 5 positions are introduced through asymmetric synthesis or chiral resolution techniques.
Functional Group Introduction: The methyl group is introduced at the 5-position using alkylation reactions, while the carboxylic acid group is introduced at the 2-position through carboxylation reactions.
Common reagents used in these steps include alkyl halides for methylation and carbon dioxide or carboxylating agents for introducing the carboxylic acid group. Reaction conditions typically involve the use of bases such as sodium hydride or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Rel-(2S,5S)-5-methylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-2-carboxylic acid: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.
5-methylpiperidine: Does not have the carboxylic acid group, affecting its solubility and biological activity.
2,5-dimethylpiperidine: Contains an additional methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S,5S)-5-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
JYWQLXDCNQQXGO-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](NC1)C(=O)O |
Canonical SMILES |
CC1CCC(NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.